molecular formula C9H17N B13200608 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine

Cat. No.: B13200608
M. Wt: 139.24 g/mol
InChI Key: IBGQFOMTASFTPY-UHFFFAOYSA-N
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Description

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine is a specialized organic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This amine is built around a bicyclo[4.1.0]heptane scaffold, a norcarane skeleton characterized by a fused cyclohexane and cyclopropane ring system that introduces significant steric strain and potential reactivity . The ethanamine substituent on the bridgehead carbon provides a versatile functional handle for further chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry research. As a high-purity chemical, it is suitable for exploring novel reaction pathways, developing pharmaceutical intermediates, and investigating structure-activity relationships in biologically active molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can request a quote for this compound, though it should be noted that it may be temporarily out of stock . For safe handling procedures, please consult the corresponding Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(1-bicyclo[4.1.0]heptanyl)ethanamine

InChI

InChI=1S/C9H17N/c1-7(10)9-5-3-2-4-8(9)6-9/h7-8H,2-6,10H2,1H3

InChI Key

IBGQFOMTASFTPY-UHFFFAOYSA-N

Canonical SMILES

CC(C12CCCCC1C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-{bicyclo[4.1.0]heptan-1-yl}ethan-1-amine typically involves the following key steps:

  • Construction of the bicyclo[4.1.0]heptane skeleton, often via cyclopropanation of a suitable cyclohexene or cyclohexane precursor.
  • Introduction of the ethanamine moiety at the 1-position of the bicyclic system through functional group transformations such as substitution or reductive amination.

This general approach is supported by literature on related bicycloalkane amines, where the bicyclic framework is first established, followed by amine functionalization.

Specific Synthetic Routes

Cyclopropanation of Cyclohexene Derivatives

One common method to prepare the bicyclo[4.1.0]heptane core is the Simmons-Smith cyclopropanation of cyclohexene derivatives. This involves reacting cyclohexene with a carbenoid reagent (e.g., diiodomethane with zinc-copper couple) to form the bicyclic system.

  • Reaction Conditions: Typically carried out in ether solvents at low temperatures.
  • Outcome: Formation of bicyclo[4.1.0]heptane intermediates with high stereochemical control.
Introduction of Ethanamine Side Chain

Following the formation of the bicyclic core, the ethanamine substituent can be introduced via:

  • Halogenation and Nucleophilic Substitution: Halogenation at the 1-position (e.g., bromination) followed by nucleophilic substitution with ammonia or an amine source.
  • Reductive Amination: Oxidation of the 1-position to a ketone or aldehyde, followed by reductive amination with ammonia or primary amines under reducing conditions (e.g., sodium cyanoborohydride).
Alternative Routes
  • Ring Expansion or Contraction Methods: Some synthetic strategies may involve ring expansion or contraction reactions starting from other bicyclic or monocyclic precursors to access the bicyclo[4.1.0]heptane framework.
  • Use of Chiral Auxiliaries or Catalysts: For enantioselective synthesis, chiral catalysts or auxiliaries may be employed during cyclopropanation or amination steps to control stereochemistry.

Preparation of Hydrochloride Salt

The free amine is often converted to its hydrochloride salt to improve stability and handling properties. This involves treatment with hydrochloric acid in an appropriate solvent, yielding a powder form suitable for storage and further use.

Data Summary of Preparation Parameters

Step Reagents/Conditions Notes Reference
Cyclopropanation Cyclohexene + diiodomethane + Zn-Cu Ether solvent, low temperature
Halogenation Bicyclo[4.1.0]heptane + Br2 or NBS Selective 1-position bromination General organic synthesis literature
Nucleophilic substitution 1-Bromo-bicyclo[4.1.0]heptane + NH3 Ammonia in ethanol or aqueous media General organic synthesis literature
Reductive amination 1-oxo-bicyclo[4.1.0]heptane + NH3 + NaBH3CN Mild reducing agent, controlled pH General organic synthesis literature
Salt formation Free amine + HCl Room temperature, yields hydrochloride salt

Research Results and Observations

  • The bicyclo[4.1.0]heptane core is synthetically accessible with good yields via cyclopropanation, which is a well-established reaction in organic synthesis.
  • The position-selective functionalization at the 1-position is critical for introducing the ethanamine group without disrupting the bicyclic structure.
  • Reductive amination provides a mild and efficient route to the amine, avoiding harsh conditions that could open or rearrange the bicyclic ring.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates purification, as noted by American Elements' catalog data.
  • Biological evaluation of related bicycloalkane amines suggests potential for medicinal chemistry applications, indicating the importance of efficient synthetic access to these compounds.

Chemical Reactions Analysis

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding to target sites, which can modulate the activity of enzymes or receptors. This modulation can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine hydrochloride
  • CAS : 199486-37-8
  • Molecular Formula : C₉H₁₈ClN
  • Key Differences: The ethanamine substituent is positioned at the C2 atom of the bicyclo[4.1.0]heptane ring instead of C1.
Bicyclo[4.1.0]heptan-1-amine hydrochloride
  • CAS : 2059941-89-6
  • Molecular Formula : C₇H₁₄ClN
  • Key Differences : Lacks the ethanamine sidechain, resulting in reduced molecular complexity and lower steric hindrance. This simpler structure may enhance solubility but limit functional versatility in drug design .

Bicyclo[2.2.1]heptane Derivatives

N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide
  • Molecular Formula: C₂₀H₂₁NO
  • Key Differences : Incorporates a carboxamide group instead of an amine. The bicyclo[2.2.1]heptane framework is less strained than bicyclo[4.1.0], leading to distinct conformational dynamics. This compound demonstrates bioactivity as a TRP channel antagonist .
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
  • CAS : 84235-34-7
  • Molecular Formula : C₇H₁₃N
  • Key Differences : Stereochemical variations (1S,2R,4R configuration) significantly influence interactions with chiral targets, such as enzymes or receptors. This compound’s enantiomeric purity is critical for pharmacological applications .

Bicyclo[2.2.2]octane Derivatives

2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride
  • CAS : CID 66879280
  • Molecular Formula : C₁₀H₁₉N
  • However, increased hydrophobicity may limit aqueous solubility .

Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentan-1-amine
  • Synthesis : Produced via reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, a method applicable to strained bicyclic systems.
  • Key Differences : The highly strained bicyclo[1.1.1]pentane core confers unique reactivity, enabling click chemistry applications. However, its compact structure limits functional group diversity compared to bicyclo[4.1.0] derivatives .

Structural and Bioactivity Correlations

Evidence from bioactivity profiling reveals that compounds with similar bicyclic frameworks cluster into groups with analogous modes of action. For example:

  • Bicyclo[2.2.1]heptane derivatives exhibit CXCR2 antagonism, linked to their ability to mimic natural ligands due to conformational rigidity .
  • Bicyclo[4.1.0]heptane amines may share bioactivity profiles with FDA-approved drugs like palbociclib if structural fragments align, though direct evidence is pending .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclo System Molecular Formula CAS Number Key Feature
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine [4.1.0] C₉H₁₇N 2060040-35-7 Ethanamine at C1 position
2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine [4.1.0] C₉H₁₈ClN 199486-37-8 Ethanamine at C2 position
N-(Bicyclo[2.2.1]heptan-2-yl)carboxamide [2.2.1] C₂₀H₂₁NO - Carboxamide functional group
Bicyclo[1.1.1]pentan-1-amine [1.1.1] C₅H₁₀N - High ring strain

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